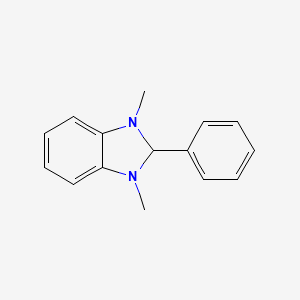

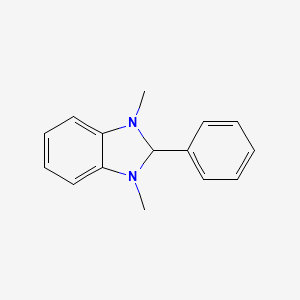

1,3-Dimethyl-2-phenylbenzimidazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethyl-2-phenyl-2H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFIVJSRRJXMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190025 | |

| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-92-4 | |

| Record name | 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-2-phenylbenzimidazoline, commonly abbreviated as DMPBI, is a versatile and powerful organohydride reducing agent. Its efficacy in the mild and selective reduction of various functional groups, coupled with its convenient preparation and the ability to be regenerated, has established it as a valuable tool in modern organic synthesis. This technical guide provides a comprehensive overview of DMPBI, including its synthesis, physicochemical properties, and detailed mechanistic insights into its mode of action. Special emphasis is placed on its practical applications, with detailed experimental protocols for the reduction of key substrate classes. This document is intended to serve as a practical resource for researchers in academia and industry, enabling them to effectively utilize DMPBI in their synthetic endeavors.

Introduction

In the ever-evolving landscape of synthetic organic chemistry, the demand for mild, selective, and environmentally benign reagents is paramount. Organohydride reagents, which mimic the function of biological reducing cofactors like NADH, have emerged as a compelling alternative to traditional metal-based hydrides. Among these, this compound (DMPBI) has garnered significant attention as a potent C-H hydride donor.[1] Its utility stems from its ability to effect the reduction of a variety of functional groups, including α-halo ketones and α,β-unsaturated carbonyl compounds, under mild conditions.[2][3] This guide will delve into the essential technical aspects of DMPBI, providing the necessary information for its synthesis, characterization, and application in organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is crucial for its effective use and handling. The key physicochemical data for DMPBI are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3652-92-4 | [4] |

| Molecular Formula | C₁₅H₁₆N₂ | [4] |

| Molecular Weight | 224.30 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 93-94 °C | |

| Boiling Point | 359.9 ± 42.0 °C (Predicted) | |

| Purity | Typically ≥98% | |

| Storage | Store at room temperature |

Synthesis and Regeneration

The accessibility of a reagent is a key factor in its widespread adoption. DMPBI can be readily synthesized in the laboratory and, importantly, the spent reagent can be efficiently regenerated, adding to its cost-effectiveness and sustainability.

Synthesis of this compound (DMPBI)

The most common and straightforward synthesis of DMPBI involves the condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde.[2][3] This reaction is typically acid-catalyzed and proceeds in high yield.

Experimental Protocol:

-

Reactants:

-

N,N'-dimethyl-o-phenylenediamine

-

Benzaldehyde

-

Methanol (as solvent)

-

Glacial acetic acid (as catalyst)

-

Petroleum ether (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, dissolve N,N'-dimethyl-o-phenylenediamine in methanol.

-

Add an equimolar amount of benzaldehyde to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration.

-

Purify the product by recrystallization from petroleum ether to afford pure this compound as a white to off-white solid.[2][3]

-

Synthesis of this compound.

Regeneration of DMPBI

A significant advantage of DMPBI is that its oxidized form, the 1,3-dimethyl-2-phenylbenzimidazolium ion, can be readily reduced back to DMPBI.[2][4] This recycling process enhances the atom economy and reduces waste. The most common method for this regeneration is the use of sodium borohydride.[2][3]

Experimental Protocol:

-

Reactants:

-

1,3-Dimethyl-2-phenylbenzimidazolium salt (spent reagent)

-

Sodium borohydride (NaBH₄)

-

Methanol (as solvent)

-

-

Procedure:

-

Dissolve the 1,3-dimethyl-2-phenylbenzimidazolium salt in methanol in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period.

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the regenerated this compound.

-

Regeneration of DMPBI.

Spectroscopic Characterization

Unequivocal characterization of DMPBI is essential for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.

-

¹H NMR: The proton NMR spectrum of DMPBI is expected to show characteristic signals for the aromatic protons of the benzimidazole and phenyl rings, as well as singlets for the two N-methyl groups and the C2-proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the N-methyl carbons, and the C2 carbon of the benzimidazoline ring. A study on 2-arylbenzimidazoline derivatives provides insights into the expected chemical shifts.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C-N stretching vibrations of the heterocyclic ring system.

-

Mass Spectrometry (MS): The mass spectrum of DMPBI will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Mechanism of Action

The reducing ability of DMPBI is attributed to its capacity to act as a hydride (H⁻) or hydrogen atom (H•) donor. In the presence of a suitable substrate, the C2-H bond of the benzimidazoline ring is cleaved, leading to the transfer of a hydride equivalent and the formation of the resonance-stabilized 1,3-dimethyl-2-phenylbenzimidazolium cation.[4]

Mechanistic studies, including kinetic isotope effect (KIE) experiments, have provided strong evidence for a hydride transfer mechanism in many reactions involving DMPBI. For instance, a significant primary kinetic isotope effect was observed in the reaction of DMPBI with NAD⁺ analogues, which is consistent with the C-H bond being broken in the rate-determining step.

The overall redox process can be depicted as follows:

General mechanism of reduction by DMPBI.

Applications in Organic Synthesis

DMPBI has proven to be a highly effective reagent for a range of reductive transformations. Its mild nature often allows for high functional group tolerance.

Reductive Dehalogenation of α-Halo Carbonyl Compounds

One of the primary applications of DMPBI is the reductive dehalogenation of α-halo ketones to the corresponding parent ketones.[2] This reaction is typically carried out under mild, neutral conditions and provides a valuable alternative to harsher reducing agents.

General Reaction:

R-C(=O)-CH(X)-R' + DMPBI → R-C(=O)-CH₂-R' + [DMPBI]⁺X⁻

Experimental Protocol: Reduction of Phenacyl Bromide

-

Reactants:

-

Phenacyl bromide

-

This compound (DMPBI)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

-

Procedure:

-

Dissolve phenacyl bromide in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of DMPBI to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by standard workup procedures, which may include washing with water to remove the benzimidazolium salt, followed by extraction, drying, and solvent evaporation.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

-

Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds

DMPBI is also capable of effecting the 1,4-conjugate reduction of α,β-unsaturated ketones (enones) and aldehydes to the corresponding saturated carbonyl compounds.[3] This transformation is highly valuable in organic synthesis for the selective reduction of a carbon-carbon double bond in the presence of a carbonyl group.

General Reaction:

R-CH=CH-C(=O)-R' + DMPBI → R-CH₂-CH₂-C(=O)-R' + [DMPBI]⁺

Experimental Protocol: Reduction of Chalcone

-

Reactants:

-

Chalcone

-

This compound (DMPBI)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chalcone in the chosen anhydrous solvent.

-

Add a stoichiometric amount of DMPBI to the solution.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture by washing with water, extracting the product into an organic solvent, drying the organic layer, and concentrating under reduced pressure.

-

Purify the resulting saturated ketone by column chromatography on silica gel or by recrystallization.

-

Table of Representative Reductions with DMPBI:

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Phenacyl bromide | Acetophenone | Acetonitrile, room temp. | High | [5] |

| 2-Bromoacetophenone | Acetophenone | Acetonitrile, room temp. | High | [5] |

| Chalcone | Dihydrochalcone | Acetonitrile, room temp. | High | [3] |

| α,β-Epoxy ketones | β-Hydroxy ketones | Acetic acid, photoinduced | Good | [4] |

Safety and Handling

This compound is a stable solid that can be handled in the air. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has established itself as a valuable and versatile organohydride reducing agent in the synthetic chemist's toolbox. Its ease of preparation, mild reaction conditions, and the ability to be regenerated make it an attractive alternative to traditional metal hydrides. The applications in reductive dehalogenation and conjugate reduction highlight its utility in selective transformations. A clear understanding of its mechanistic underpinnings, centered around hydride transfer, allows for the rational design of new synthetic strategies. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently and effectively employ DMPBI in their synthetic endeavors.

References

-

The Royal Society of Chemistry. (2017). Supporting information: c7dt02584j1.pdf. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]

-

Khan, K. M., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. BioMed Research International, 2016, 5890370. [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). This compound, DMPBI. Retrieved from [Link]

-

Kobe University Repository. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Retrieved from [Link]

-

Chikashita, H., et al. (1986). This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides. Journal of Organic Chemistry, 51(26), 5400–5405. [Link]

-

MDPI. (2020). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(26), 21959–21970. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. IJPPR, 3(1), 45-53. [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Molecules, 27(15), 4991. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (2015). 1,3-‐Dimethylimidazoyl-‐2-‐ylidene borane. Organic Syntheses, 92, 342-355. [Link]

- Google Patents. (2013). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

-

National Center for Biotechnology Information. (2015). Synthesis of 1,3-Dialkylimidazol-2-ylidene Boranes from 1,3-Dialkylimidazolium Iodides and Sodium Borohydride. The Journal of Organic Chemistry, 80(19), 9794–9797. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]

- 3. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides (1986) | Hidenori Chikashita | 75 Citations [scispace.com]

Introduction: Unveiling a Potent and Recyclable Organic Hydride Donor

An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylbenzimidazoline (CAS 3652-92-4)

For Researchers, Scientists, and Drug Development Professionals

This compound, commonly abbreviated as DMPBI or BIH, is a heterocyclic organic compound that has garnered significant interest as a potent, metal-free hydride donor.[1] Its unique structure, combining the stability of the benzimidazole core with a reactive C-H bond at the 2-position, makes it an effective and mild reducing agent for a variety of functional groups.[2] Unlike many traditional metal hydride reagents, DMPBI offers the distinct advantages of being recyclable and often usable under milder, more selective conditions.[3][4]

The core utility of DMPBI lies in its ability to transfer a hydride ion (H⁻) to an electrophilic substrate, thereby effecting a reduction. This process oxidizes DMPBI to the stable 1,3-dimethyl-2-phenylbenzimidazolium cation. This oxidized form can be readily isolated and chemically reduced back to the active DMPBI, establishing a valuable, sustainable cycle for reduction reactions.[3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, mechanistic pathways, and key applications in modern organic synthesis.

Physicochemical and Safety Data

A clear understanding of the compound's properties and hazards is paramount for its safe handling and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 3652-92-4 | [5][6] |

| Molecular Formula | C₁₅H₁₆N₂ | [6] |

| Molecular Weight | 224.31 g/mol | [5] |

| Appearance | White to light yellow solid/powder | Chemist Warehouse |

| Melting Point | 93-94 °C | [5][6] |

| Boiling Point | 359.9 ± 42.0 °C (Predicted) | [5] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in common organic solvents like THF, Methanol, Dichloromethane. |

Safety and Handling:

DMPBI is classified as a hazardous substance and requires careful handling.

-

Signal Word: Warning[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5]

Always consult the full Safety Data Sheet (SDS) before use and handle the compound within a fume hood using appropriate personal protective equipment (PPE).

Synthesis and Purification

The most common and straightforward synthesis of DMPBI involves the acid-catalyzed condensation of N¹,N²-dimethylbenzene-1,2-diamine with benzaldehyde.[2][4][7]

Reaction Scheme:

Caption: Synthesis of DMPBI via condensation.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-aryl-1,3-dimethylbenzimidazoles.[7]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve N¹,N²-dimethylbenzene-1,2-diamine (1.36 g, 10.0 mmol) in 20 mL of methanol.

-

Addition of Reagents: To this solution, add benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol).

-

Catalysis: Add one drop of glacial acetic acid to the mixture.

-

Reaction: Sonicate the solution at room temperature or stir vigorously. Precipitation of the product is typically observed within 30-60 minutes.

-

Isolation: Collect the crude product by vacuum filtration through a Büchner funnel and wash the solid with a small amount of cold methanol to remove residual reactants.

Detailed Experimental Protocol: Purification

Purification is effectively achieved by recrystallization.

-

Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Petroleum ether is a suitable solvent for recrystallization.[2][4]

-

Dissolution: Add the minimum amount of hot petroleum ether required to fully dissolve the solid. This should be done on a hot plate with gentle heating.

-

Crystallization: Allow the solution to cool slowly to room temperature. Once cooled, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the purified white to pale-yellow crystals by vacuum filtration, wash with a small volume of ice-cold petroleum ether, and allow them to air dry or dry in a vacuum oven.

Mechanism of Action: Hydride vs. Single Electron Transfer (SET)

The reductive capability of DMPBI is primarily attributed to its function as an organic hydride donor. However, the precise mechanism can be substrate-dependent, potentially involving a single electron transfer (SET) pathway, particularly with substrates like α-haloketones.[8]

Hydride Transfer Mechanism

In the presence of a proton source (like acetic acid), DMPBI is believed to undergo oxidation through the sequential transfer of two electrons and one proton, which is mechanistically equivalent to the transfer of a hydride ion (H⁻).[3]

Caption: Generalized hydride transfer from DMPBI.

SET-Hydrogen Atom Abstraction Chain Mechanism

For certain substrates, such as α-haloacetophenones, a free-radical chain mechanism has been proposed.[8] This pathway is initiated by a single electron transfer from DMPBI to the substrate, generating a radical anion which then fragments. This process can be initiated by radical initiators like AIBN and inhibited by radical scavengers.[8]

Caption: Simplified SET radical chain mechanism.

Applications in Organic Synthesis

DMPBI is a versatile reagent for the reduction of various functional groups. Its mild nature allows for chemoselectivity that is often difficult to achieve with more powerful reducing agents.

Key Reductive Transformations:

-

Dehalogenation of α-Halo Ketones: Efficiently removes halogen atoms alpha to a carbonyl group.[2]

-

Reduction of α,β-Unsaturated Carbonyls: Selectively reduces the carbon-carbon double bond of enones and enals.[2]

-

Reduction of α-Nitro Sulfones. [2]

-

Reductive Transformation of α,β-Epoxy Ketones: In combination with acetic acid, DMPBI facilitates the photoinduced ring-opening and reduction of α,β-epoxy ketones to afford β-hydroxy ketones.[3]

Protocol Example: Photoinduced Reduction of an α,β-Epoxy Ketone

This protocol is based on the work of Hasegawa et al.[3]

-

Reactant Solution: In a suitable photoreactor vessel (e.g., Pyrex), dissolve the α,β-epoxy ketone (1.0 mmol) in a chosen solvent such as acetonitrile.

-

Addition of Reagents: Add this compound (DMPBI) (1.2 mmol, 1.2 eq) and glacial acetic acid (2.0 mmol, 2.0 eq) to the solution.

-

Photolysis: Irradiate the solution with a high-pressure mercury lamp (or a suitable visible light source) while stirring at room temperature. Monitor the reaction by TLC or GC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude β-hydroxy ketone by silica gel column chromatography.

Reagent Regeneration

A significant advantage of DMPBI is its recyclability. The oxidized benzimidazolium salt, which is typically isolated after the reaction workup, can be efficiently reduced back to the active hydride donor using sodium borohydride (NaBH₄).[2][3][4]

Sources

- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 2. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]

- 3. This compound, DMPBI [organic-chemistry.org]

- 4. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 3652-92-4 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of 1,3-Dimethyl-2-phenylbenzimidazoline

This guide provides an in-depth exploration of the core physical properties of 1,3-Dimethyl-2-phenylbenzimidazoline, a heterocyclic compound of significant interest in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, ensuring a thorough understanding of the compound's characteristics and the methodologies for their determination.

Introduction: The Significance of this compound

This compound, also known by synonyms such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole and the abbreviation DMPBI, is a versatile reagent in organic chemistry.[1][2] Its utility primarily stems from its capacity to act as a potent hydride donor, making it a valuable tool for various reduction reactions.[2][3] Understanding its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification and characterization of its reaction products. This guide delves into the key physical parameters of this compound, offering both established data and the experimental rationale for their measurement.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical data for this compound is presented below. This information is critical for its use in a laboratory setting, from storage to reaction setup and workup.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆N₂ | [1][4][5] |

| Molecular Weight | 224.31 g/mol | [1][6][7] |

| Physical Form | Solid; White to Light yellow powder/crystal | [1][8][9] |

| Melting Point | 93-94 °C | [1][5][6][8] |

| Boiling Point | 359.9 ± 42.0 °C at 760 mmHg | [1][5][6] |

| Purity | Typically >98% | [1][8] |

| Storage Conditions | Store at room temperature, under inert gas, away from air. | [1][9] |

| CAS Number | 3652-92-4 | [1][4][5][6][10] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is the cornerstone of chemical characterization. The following sections outline the standard methodologies for measuring the key parameters of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid like this compound, a sharp melting range suggests high purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks would correspond to C-H, C=C (aromatic), and C-N bonds.

Methodology:

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to different functional groups.

Synthesis of this compound

The compound is typically synthesized via the condensation of N¹,N²-dimethyl-o-phenylenediamine with benzaldehyde. [4][10]The reaction is often carried out in a methanol-acetic acid mixture, and the product can be purified by recrystallization. [4][10]

This synthesis is a robust method for obtaining the desired product. The resulting imidazolium ion from its use as a reducing agent can often be recycled back to this compound by treatment with a reducing agent like sodium borohydride. [2]

Conclusion

The physical properties of this compound are well-defined, making it a reliable and predictable reagent in the hands of a skilled chemist. Its solid nature, moderate melting point, and high boiling point are key considerations for its storage and use in various reaction conditions. The spectroscopic data provide a clear fingerprint for its identification and quality control. A thorough understanding of these properties, coupled with the knowledge of its synthesis, empowers researchers to fully leverage the synthetic potential of this valuable compound.

References

-

ChemBK. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole. [Link]

-

PubChem. 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

-

ChemBK. 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole Request for Quotation. [Link]

-

Organic Chemistry Portal. This compound, DMPBI. [Link]

-

PubChem. 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. [Link]

-

Kobe University Repository. Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. [Link]

-

HETEROCYCLES. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

-

MDPI. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. [Link]

-

ScienceDirect. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.. [Link]

Sources

- 1. This compound | 3652-92-4 [sigmaaldrich.com]

- 2. This compound, DMPBI [organic-chemistry.org]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 3652-92-4 [sigmaaldrich.com]

- 7. 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | C15H16N2 | CID 199049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydro-1,3-dimethyl-2-phenylbenzimidazole | 3652-92-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2,3-Dihydro-1,3-dimethyl-2-phenylbenzimidazole | 3652-92-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-2-phenylbenzimidazoline

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of 1,3-Dimethyl-2-phenylbenzimidazoline, a heterocyclic compound of interest in organic synthesis. Beyond a simple recitation of values, this document elucidates the experimental methodologies for their determination, the scientific principles underpinning these properties, and the implications for laboratory practice and drug development.

Introduction to this compound

This compound, also known as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, is a solid organic compound with the chemical formula C₁₅H₁₆N₂. Its structure, featuring a benzimidazole core with methyl groups on both nitrogen atoms and a phenyl group at the 2-position, makes it a valuable reagent in synthetic chemistry. It is particularly noted for its use in reduction reactions, such as the transformation of α,β-epoxy ketones to β-hydroxy ketones.[1] Understanding its fundamental physicochemical properties, such as melting and boiling points, is critical for its synthesis, purification, storage, and application in various chemical processes.

The synthesis of this compound is typically achieved through the condensation of N¹,N²-dimethyl-o-phenylenediamine with benzaldehyde.[2][3] The resulting product can be purified by recrystallization from petroleum ether.[2][3] The purity of the compound is paramount, as impurities can affect its physical properties, including depressing and broadening the melting point range.

Physicochemical Data Summary

The accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. These values serve as indicators of purity and are essential for designing experimental and industrial processes.

| Property | Value | Conditions |

| Melting Point | 93-94 °C | Not specified |

| Boiling Point | 359.9 ± 42.0 °C | at 760 mmHg |

Data sourced from multiple chemical suppliers and databases.[4][5]

Experimental Determination of Melting and Boiling Points

The following sections detail the standard laboratory protocols for determining the melting and boiling points of this compound. The causality behind key experimental choices is explained to ensure methodological robustness.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.

Causality in Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, the heating medium, and the thermometer.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation: The temperature is recorded when it becomes constant. This constant temperature is the boiling point.

Causality in Experimental Choices:

-

Thermometer Placement: Correct placement of the thermometer is critical to ensure that the recorded temperature is that of the vapor in equilibrium with the boiling liquid, not the liquid itself.

-

Constant Temperature: A stable temperature reading indicates that the vapor phase is composed of the pure substance, and this is the true boiling point at the given atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting and boiling points of this compound are key physical constants that inform its handling, purification, and use in chemical synthesis. The well-defined melting point of 93-94 °C suggests that the compound is a crystalline solid at room temperature. The high boiling point of approximately 360 °C indicates its low volatility. Adherence to rigorous experimental protocols is essential for the accurate determination of these values, which are fundamental to ensuring the quality and consistency of research and development outcomes in the chemical and pharmaceutical sciences.

References

-

ChemBK. (n.d.). 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). This compound, DMPBI. Retrieved from [Link]

-

Kobe University Repository. (2023). Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. Retrieved from [Link]

-

MDPI. (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 23(7), 1643. Retrieved from [Link]

-

ChemBK. (n.d.). 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole. Retrieved from [Link]

Sources

- 1. This compound, DMPBI [organic-chemistry.org]

- 2. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 3. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 3652-92-4 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline

Executive Summary

This guide provides an in-depth exploration of the synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline, a versatile heterocyclic compound frequently utilized in organic chemistry as a potent hydride donor for various reduction reactions.[1][2] The primary synthetic route detailed herein involves the acid-catalyzed condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde. This document offers a comprehensive overview of the underlying reaction mechanism, a detailed experimental protocol, and critical insights into the practical aspects of the synthesis, purification, and characterization of the target compound. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who require a robust and reliable methodology for preparing this important reagent.

Introduction

This compound (also known as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole) is a stable, crystalline solid belonging to the benzimidazoline class of heterocycles.[3] Its significance stems from its role as an organohydride, capable of delivering a hydride ion (H⁻) to reduce a variety of functional groups, including α-halo ketones and α,β-unsaturated carbonyl compounds.[1] The synthesis is most commonly achieved through a direct and efficient condensation reaction between N,N'-dimethyl-o-phenylenediamine and benzaldehyde. This approach is favored for its operational simplicity and the ready availability of the starting materials.[1][4] Understanding the nuances of this reaction is key to achieving high yields and purity, which is critical for its subsequent applications.

Reaction Mechanism and Theoretical Considerations

The formation of this compound from N,N'-dimethyl-o-phenylenediamine and benzaldehyde is a classic example of a condensation reaction that proceeds via an initial nucleophilic addition followed by intramolecular cyclization and dehydration.

Mechanism Breakdown:

-

Acid Catalysis and Carbonyl Activation: The reaction is typically performed in the presence of an acid catalyst, such as acetic acid.[1][4] The acid protonates the carbonyl oxygen of benzaldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: One of the secondary amine groups of N,N'-dimethyl-o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate known as a hemiaminal.

-

Dehydration to Imine Intermediate: The hemiaminal is unstable and readily eliminates a molecule of water to form a protonated iminium ion, which is then deprotonated to yield a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second secondary amine group of the diamine moiety then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms the five-membered imidazoline ring.

-

Deprotonation: The final step involves the deprotonation of the resulting ammonium ion by a base (e.g., the solvent or the acetate conjugate base) to yield the neutral, stable this compound product.

The overall mechanism highlights the importance of pH control; sufficient acid is required to activate the aldehyde, but excessive acidity could lead to the full protonation of the diamine, diminishing its nucleophilicity.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde.[1][4]

Reagents and Materials:

-

N,N'-dimethyl-o-phenylenediamine (C₈H₁₂N₂)

-

Benzaldehyde (C₇H₆O)

-

Methanol (CH₃OH), reagent grade

-

Glacial Acetic Acid (CH₃COOH)

-

Petroleum Ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for filtration and recrystallization

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N'-dimethyl-o-phenylenediamine (1.0 eq.) in methanol.

-

Reagent Addition: To the stirred solution, add benzaldehyde (1.0 eq.). Following this, add a catalytic amount of glacial acetic acid (approximately 5-10% v/v of the methanol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation: After completion, cool the reaction mixture to room temperature and then further chill in an ice bath to precipitate the crude product. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove residual soluble impurities.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol) and then add petroleum ether until turbidity persists. Allow the solution to cool slowly to room temperature and then to 0-4°C to induce the formation of pure crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum. The final product should be a white to pale yellow crystalline solid.[5] Confirm the identity and purity of the product using standard analytical techniques such as Melting Point, NMR spectroscopy, and Mass Spectrometry.

Sources

- 1. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 3652-92-4 [sigmaaldrich.com]

- 4. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. 3652-92-4・1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole・040-34951・046-34953[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

stability and storage of 1,3-Dimethyl-2-phenylbenzimidazoline

An In-Depth Technical Guide to the Stability and Storage of 1,3-Dimethyl-2-phenylbenzimidazoline

Introduction

This compound (DMPBI) is a potent reducing agent, frequently utilized in organic synthesis as a hydride donor. Its efficacy is intrinsically linked to its chemical integrity. However, the very nature of its reactivity—the capacity to donate a hydride—renders it susceptible to degradation. This guide provides a comprehensive technical overview of the stability profile of DMPBI, outlining its principal degradation pathways and offering field-proven methodologies for its assessment and long-term storage. This document is intended for researchers, chemists, and quality control professionals who handle DMPBI and require a deep understanding of its stability characteristics to ensure experimental reproducibility and material quality.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its stability.

| Property | Value | Source(s) |

| CAS Number | 3652-92-4 | [1] |

| Molecular Formula | C₁₅H₁₆N₂ | [1] |

| Molecular Weight | 224.31 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 93-94 °C | [1] |

| Boiling Point | ~360 °C at 760 mmHg | [1] |

Known Chemical Reactivity and Primary Degradation Pathway

The primary function of this compound is to act as a hydride or hydrogen atom donor. This reactivity is also its primary intrinsic instability. In the presence of an appropriate substrate or an acidic proton source, DMPBI undergoes a two-electron, one-proton oxidation. This process involves the cleavage of the C-H bond at the C2 position, leading to the formation of the resonance-stabilized 1,3-dimethyl-2-phenylbenzimidazolium cation.[2]

This transformation is not merely a reaction but a degradation pathway, as the parent compound is consumed and converted into its oxidized, non-hydridic form. Therefore, exposure to oxidizing agents or acidic environments represents a significant risk to the stability of DMPBI.

Caption: Primary Oxidative Degradation of DMPBI.

Predicted Degradation Pathways Based on the Benzimidazole Core

While specific forced degradation studies on DMPBI are not extensively published, the benzimidazole scaffold is common in pharmaceuticals, and its stability profile is well-documented. Based on this body of knowledge, several other degradation pathways can be predicted for DMPBI under stress conditions.[3]

Photodegradation

The benzimidazole ring system is known to be photosensitive, particularly in solution.[4][5] Exposure to light, especially UV radiation, can induce photochemical reactions. For 2-phenylbenzimidazole derivatives, direct photolysis has been shown to cause cleavage of the benzimidazole ring.[6] While DMPBI is more stable as a solid, solutions should be considered light-sensitive.[4]

Hydrolytic Degradation

Hydrolysis is a potential degradation pathway, particularly under non-neutral pH conditions. Studies on related benzimidazoles show significant degradation in alkaline solutions.[7] While generally more stable in acidic solution, acidic conditions can facilitate other degradation mechanisms like photolysis.[6][7]

Further Oxidative Degradation

Beyond the primary oxidation to the benzimidazolium cation, harsh oxidative conditions (e.g., exposure to peroxides) could potentially lead to the formation of N-oxides or cleavage of the imidazole ring, common pathways for nitrogen-containing heterocycles.[8]

Sources

- 1. This compound | 3652-92-4 [sigmaaldrich.com]

- 2. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]

- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]

- 8. benchchem.com [benchchem.com]

Spectroscopic Characterization of 1,3-Dimethyl-2-phenylbenzimidazoline: A Technical Guide

Introduction: The Structural Elucidation of a Key Heterocycle

1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) is a heterocyclic compound of significant interest in organic synthesis, often employed as a potent reducing agent.[1] Its efficacy and reaction mechanisms are intrinsically linked to its unique electronic and structural properties. A precise understanding of its molecular architecture is therefore paramount for its effective application and for the development of novel synthetic methodologies. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively enable the unambiguous structural confirmation of DMPBI. For researchers in medicinal chemistry and materials science, this guide will serve as a practical reference for the characterization of DMPBI and related benzimidazoline derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, presented below, give rise to a unique spectroscopic fingerprint. Each analytical technique interrogates different aspects of the molecule's constitution, and a combined interpretation provides a comprehensive structural picture.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For DMPBI, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the connectivity and substitution patterns.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated solvent is crucial for NMR analysis. While chloroform-d (CDCl₃) is a common choice, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for benzimidazole derivatives. This is because DMSO-d₆ is an excellent solvent for this class of compounds and can help in observing exchangeable protons if any were present.[2] The spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of DMPBI is characterized by distinct signals for the aromatic protons of the benzimidazoline and phenyl rings, the methine proton at the C2 position, and the two methyl groups attached to the nitrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | d | 2H | ortho-H of Phenyl ring |

| 7.27 | t | 2H | meta-H of Phenyl ring |

| 7.21 | t | 1H | para-H of Phenyl ring |

| 6.64 | dd | 2H | H-4, H-7 of Benzimidazoline |

| 6.49 | dd | 2H | H-5, H-6 of Benzimidazoline |

| 5.40 | s | 1H | C2-H |

| 2.65 | s | 6H | N-CH₃ |

| Data obtained in CDCl₃.[3] |

The downfield shift of the ortho-protons of the phenyl group can be attributed to the anisotropic effect of the adjacent benzimidazoline ring system. The singlet at 5.40 ppm is highly characteristic of the C2-H proton, confirming the reduced state of the imidazoline ring.[3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and their electronic nature.

| Chemical Shift (δ) ppm | Assignment |

| 143.5 | C-3a, C-7a |

| 142.2 | ipso-C of Phenyl ring |

| 128.8 | meta-C of Phenyl ring |

| 127.8 | para-C of Phenyl ring |

| 126.9 | ortho-C of Phenyl ring |

| 118.8 | C-5, C-6 |

| 107.0 | C-4, C-7 |

| 77.2 | C-2 |

| 30.8 | N-CH₃ |

| Data obtained in CDCl₃.[3] |

The upfield chemical shift of the C-2 carbon at 77.2 ppm is a definitive indicator of its sp³ hybridization, a key feature of the benzimidazoline structure as opposed to its oxidized benzimidazolium counterpart where this carbon is significantly downfield.[3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of DMPBI is expected to show characteristic absorption bands corresponding to its aromatic and heterocyclic components.

Expertise & Experience: Causality Behind Experimental Choices

For solid samples like DMPBI, the KBr pellet technique is a common and effective method for obtaining a high-quality IR spectrum. This involves grinding the sample with potassium bromide and pressing it into a transparent disk. This minimizes scattering effects and produces sharp, well-defined absorption bands.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (N-CH₃, C2-H) |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aryl-N |

| 1000-650 | C-H Bend | Aromatic C-H out-of-plane |

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methine groups will appear just below 3000 cm⁻¹.[4] The C=C stretching vibrations of the aromatic rings typically give rise to a series of bands in the 1600-1400 cm⁻¹ region.[5] The C-N stretching of the aryl-nitrogen bond is also a characteristic feature. The fingerprint region (below 1000 cm⁻¹) will contain a complex pattern of bands unique to the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expertise & Experience: Causality Behind Experimental Choices

Electron Impact (EI) is a common ionization technique for relatively stable, small molecules like DMPBI. It typically produces a clear molecular ion peak and a rich fragmentation pattern that is useful for structural elucidation. Electrospray ionization (ESI) can also be used, particularly for confirming the molecular weight with high accuracy.[6]

Expected Mass Spectrum and Fragmentation

The molecular formula of DMPBI is C₁₅H₁₆N₂ giving it a molecular weight of 224.30 g/mol .[7] The mass spectrum is therefore expected to show a molecular ion peak (M⁺) at m/z = 224.

The fragmentation of benzimidazoline derivatives often involves cleavages around the heterocyclic ring. A plausible fragmentation pathway for DMPBI is outlined below:

Caption: Plausible mass fragmentation pathway for this compound.

A primary fragmentation event would be the loss of a methyl radical (-CH₃) to give a fragment at m/z = 209. Another likely fragmentation is the cleavage of the bond between C2 and the phenyl ring, resulting in a fragment at m/z = 133, corresponding to the dimethylbenzimidazoline core.[8] The phenyl radical would give rise to a signal at m/z = 77. Further fragmentation of the m/z 133 ion could lead to other smaller fragments.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[7]

-

Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) to the vial.[7]

-

Dissolution : Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer : Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters, referencing the spectra to the residual solvent signal.[9]

Protocol 2: IR Sample Preparation and Analysis (KBr Pellet)

-

Grinding : Place approximately 1-2 mg of this compound and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Mixing : Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer a portion of the powder to a pellet-forming die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be acquired beforehand.

Protocol 3: Mass Spectrometry Analysis (Electron Impact)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe, or a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) via a suitable inlet system.

-

Ionization : Utilize a standard electron impact (EI) source with an ionization energy of 70 eV.

-

Mass Analysis : Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, to detect the molecular ion and key fragments.

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation patterns based on the observed fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating system for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR definitively establishes the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. These data and protocols offer a comprehensive resource for scientists working with this important class of heterocyclic compounds.

References

-

University of the West Indies. Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

- Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.

-

Organic Chemistry Portal. This compound, DMPBI. (n.d.). Retrieved from [Link]

-

PubChem. 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole. (n.d.). Retrieved from [Link]

- Lee, C. K., & Lee, I. H. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 425-435.

-

ResearchGate. Maxima of selected absorption bands in the IR spectra of the... (n.d.). Retrieved from [Link]

-

Supporting Information. dihydrodibenzo[a,c]phenazine. (n.d.). Retrieved from [Link]

- Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460–468.

- Hida, M., et al. (1990). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 23(1), 35-42.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

- Matulis, M., et al. (2021).

-

ResearchGate. FT-IR spectrum of (C2). (n.d.). Retrieved from [Link]

-

ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. (n.d.). Retrieved from [Link]

-

ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... (n.d.). Retrieved from [Link]

- Hadži, D. (1965). Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(5), 403–409.

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]

-

RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). Retrieved from [Link]

- Zhang, S., et al. (2013). Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. Journal of the American Chemical Society, 135(43), 16364–16373.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | C15H16N2 | CID 199049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. 3652-92-4 | 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole | Perovskite Solar Cell (PSC) Materials | Ambeed.com [ambeed.com]

Methodological & Application

The Organic Chemist's Hydride Maverick: A Detailed Guide to 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

In the vast arsenal of reducing agents available to the synthetic chemist, 1,3-Dimethyl-2-phenylbenzimidazoline, commonly abbreviated as DMPBI, has carved out a niche as a potent, yet remarkably mild and selective, hydride donor. Unlike its more aggressive counterparts, such as lithium aluminum hydride (LiAlH4), DMPBI offers a nuanced reactivity profile, enabling the selective reduction of a wide array of functional groups with excellent functional group tolerance. This application note serves as a comprehensive guide to the practical application of DMPBI, delving into its mechanistic underpinnings, providing detailed experimental protocols for its synthesis, regeneration, and use in key synthetic transformations, and offering a comparative analysis with other common hydride reagents.

The DMPBI Advantage: Understanding the Mechanism of Action

At its core, DMPBI is a powerful neutral C-H hydride donor.[1] Its reducing power stems from the ability of the benzimidazoline ring system to readily donate a hydride ion (H⁻) from its C2 position to an electrophilic center. This process results in the formation of a stable, aromatic 1,3-dimethyl-2-phenylbenzimidazolium cation. The driving force for this reaction is the gain in aromatic stabilization in the resulting cation.

The reduction can proceed through two primary mechanistic pathways, largely dependent on the nature of the substrate:

-

Direct Hydride Transfer: For many carbonyl compounds and imines, the reaction proceeds via a direct, two-electron hydride transfer from the C2 of DMPBI to the electrophilic carbon of the substrate. This is the most common pathway for the reduction of simple aldehydes and ketones.

-

Single-Electron Transfer (SET): In the case of substrates that are good electron acceptors, such as α-halo ketones, the reduction can be initiated by a single-electron transfer from DMPBI to the substrate.[2] This generates a radical anion intermediate, which then undergoes further reaction, often in a radical chain process, to yield the final reduced product.[2]

The oxidized DMPBI, the benzimidazolium salt, can be easily recovered and regenerated back to the active hydride donor, making DMPBI a recyclable reagent.[3][4]

Diagram: General Mechanism of Hydride Transfer

Caption: Hydride transfer from DMPBI to an electrophilic substrate.

Synthesis and Regeneration: A Sustainable Approach

One of the attractive features of DMPBI is its straightforward synthesis and the ability to regenerate the active reagent from its oxidized form.

Protocol for the Synthesis of this compound (DMPBI)

This protocol is adapted from the condensation reaction of N,N'-dimethyl-o-phenylenediamine with benzaldehyde.[3][5]

Materials:

-

N,N'-dimethyl-o-phenylenediamine

-

Benzaldehyde

-

Methanol

-

Glacial Acetic Acid

-

Petroleum Ether

Procedure:

-

In a round-bottom flask, dissolve N,N'-dimethyl-o-phenylenediamine (1.0 eq) in methanol.

-

Add benzaldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration.

-

Purify the product by recrystallization from petroleum ether to yield pure this compound as a solid.[3]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity. The melting point of DMPBI is reported to be in the range of 93-94 °C.

Protocol for the Regeneration of DMPBI

The oxidized form of DMPBI, the 1,3-dimethyl-2-phenylbenzimidazolium salt, can be efficiently reduced back to DMPBI using a mild reducing agent like sodium borohydride.[3][4][6]

Materials:

-

1,3-Dimethyl-2-phenylbenzimidazolium salt (e.g., iodide or tetrafluoroborate)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Dissolve the 1,3-dimethyl-2-phenylbenzimidazolium salt in methanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (a slight excess, e.g., 1.1-1.5 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the regenerated DMPBI.

-

The purity of the regenerated DMPBI can be checked by TLC and melting point. If necessary, it can be further purified by recrystallization.

Key Applications and Experimental Protocols

DMPBI is a versatile reagent for the reduction of a variety of functional groups. Below are detailed protocols for some of its most common and valuable applications.

Reduction of Aldehydes and Ketones

DMPBI provides a mild and selective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. It is particularly useful when other sensitive functional groups are present in the molecule.

General Protocol for Carbonyl Reduction:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add this compound (1.1-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent. The oxidized DMPBI salt is often water-soluble, facilitating its removal.

-

The organic layer is then dried and concentrated, and the product is purified by column chromatography if necessary.

Table 1: Representative Reductions of Aldehydes and Ketones with DMPBI

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | Benzyl alcohol | >95 |

| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | >95 |

| 3 | Acetophenone | 1-Phenylethanol | ~90 |

| 4 | Cyclohexanone | Cyclohexanol | >95 |

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds

A significant application of DMPBI is the 1,4-conjugate reduction of α,β-unsaturated ketones and esters to the corresponding saturated carbonyl compounds. This selectivity is a key advantage over many other hydride reagents that may favor 1,2-reduction of the carbonyl group.

Protocol for Conjugate Reduction of Chalcone:

-

Dissolve chalcone (1.0 eq) in a dry solvent such as acetonitrile or DCM in a flask under an inert atmosphere.

-

Add this compound (1.2 eq) to the solution.

-

For less reactive substrates, the addition of a Lewis acid like magnesium perchlorate (Mg(ClO₄)₂) or a protic acid like acetic acid can accelerate the reaction.[4]

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

-

After the reaction is complete, perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

-

Purify the resulting dihydrochalcone by column chromatography or recrystallization.

Diagram: Workflow for Conjugate Reduction

Caption: General workflow for the conjugate reduction of enones using DMPBI.

Reduction of Imines

DMPBI is also effective for the reduction of imines to their corresponding secondary amines. This transformation is crucial in many synthetic routes, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Protocol for the Reduction of N-Benzylideneaniline:

-

In a flask, dissolve N-benzylideneaniline (1.0 eq) in a suitable solvent like acetonitrile or methanol.

-

Add this compound (1.2 eq) to the solution.

-

The reaction can be run at room temperature, although gentle heating may be required for less reactive imines.

-

Monitor the disappearance of the imine starting material by TLC.

-

Once the reaction is complete, perform a standard aqueous workup.

-

Extract the amine product with an appropriate organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product by column chromatography on silica gel.

Table 2: Reduction of Representative Imines with DMPBI

| Entry | Substrate | Product | Yield (%) |

| 1 | N-Benzylideneaniline | N-Benzylaniline | High |

| 2 | N-(4-Methoxybenzylidene)aniline | N-(4-Methoxybenzyl)aniline | High |

| 3 | N-Cyclohexylidene-aniline | N-Cyclohexylaniline | Good |

Note: Yields are indicative and can be optimized by adjusting reaction conditions.

Comparative Overview: DMPBI vs. Other Hydride Reagents

To fully appreciate the utility of DMPBI, it is helpful to compare its properties with those of more traditional hydride-donating reagents.

Table 3: Comparison of Common Hydride Reducing Agents

| Feature | This compound (DMPBI) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Mild to strong, tunable | Mild | Very Strong, highly reactive |

| Functional Group Tolerance | Excellent | Good | Poor (reacts with many functional groups) |

| Selectivity | High (e.g., 1,4- vs 1,2-reduction) | Good for carbonyls | Generally unselective |

| Solvents | Common organic solvents (DCM, THF, MeCN) | Protic solvents (MeOH, EtOH), water | Ethereal solvents (THF, Et₂O) |

| Safety | Relatively stable, easy to handle | Stable in air, reacts slowly with protic solvents | Pyrophoric, reacts violently with water |

| Workup | Simple aqueous workup | Aqueous workup | Careful quenching with water/acid required |

| Recyclability | Yes | No | No |

Conclusion

This compound has established itself as a valuable and versatile reducing agent in modern organic synthesis. Its mild nature, high selectivity, and excellent functional group tolerance make it an ideal choice for complex synthetic challenges where traditional, more reactive hydride donors may fail. The ease of its preparation and the ability to regenerate the active reagent further enhance its appeal from both an economic and a sustainability perspective. By understanding its mechanistic nuances and utilizing the detailed protocols provided in this guide, researchers can effectively harness the power of DMPBI to achieve their synthetic goals with precision and efficiency.

References

-

Tanner, D. D.; Chen, J. J. On the mechanism of the reduction of α-halo ketones by this compound. Reduction by a SET-hydrogen atom abstraction chain mechanism. The Journal of Organic Chemistry1989 , 54 (15), 3842–3846. [Link]

-

Organic Chemistry Portal. This compound, DMPBI. [Link]

-

Matsubara, R.; Harada, T.; Xie, W.; Yabuta, T.; Xu, J.; Hayashi, M. Sensitizer-Free Photochemical Regeneration of Benzimidazoline Organohydride. The Journal of Organic Chemistry2023 , 88 (17), 12276–12288. [Link]

-

Richter, D.; Tan, Y.; Antipova, A.; Zhu, X.-Q.; Mayr, H. Kinetics of hydride abstractions from 2-arylbenzimidazolines. Chemistry–An Asian Journal2009 , 4 (12), 1824-1829. [Link]

-

Naimi-Jamal, M. R.; Mokhtari, J.; Dekamin, M. G.; Kaupp, G. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. Journal of the American Chemical Society2013 , 135 (4), 1356–1364. [Link]

Sources

- 1. jconsortium.com [jconsortium.com]

- 2. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

- 3. 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4 [chemicalbook.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes & Protocols: A Deep Dive into the Reduction of α-Halo Ketones with 1,3-Dimethyl-2-phenylbenzimidazoline (DMBI)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Halo Ketone Reduction